Tegafur-d7
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H9FN2O3 |
|---|---|
Molecular Weight |
207.21 g/mol |
IUPAC Name |
5-fluoro-1-(2,3,3,4,4,5,5-heptadeuteriooxolan-2-yl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H9FN2O3/c9-5-4-11(6-2-1-3-14-6)8(13)10-7(5)12/h4,6H,1-3H2,(H,10,12,13)/i1D2,2D2,3D2,6D |
InChI Key |
WFWLQNSHRPWKFK-VTMHGKDFSA-N |
Isomeric SMILES |
[2H]C1(C(C(OC1([2H])[2H])([2H])N2C=C(C(=O)NC2=O)F)([2H])[2H])[2H] |
Canonical SMILES |
C1CC(OC1)N2C=C(C(=O)NC2=O)F |
Origin of Product |
United States |
Synthesis and Derivatization of Tegafur D7 for Research Applications
Methodologies for Tegafur (B1684496) Synthesis Pathways
The synthesis of tegafur, or 1-(tetrahydro-2-furanyl)-5-fluorouracil, typically involves the reaction between 5-fluorouracil (B62378) and a tetrahydrofuran (B95107) derivative. nih.govnewdrugapprovals.orggoogle.com Early synthesis methods involved the reaction of 5-fluorouracil or 2,4-bis(trimethylsilyl)-5-fluorouracil with 2-chlorotetrahydrofuran (B82840) at low temperatures. newdrugapprovals.org However, the instability of 2-chlorotetrahydrofuran and potential decomposition reactions could reduce the yield. newdrugapprovals.org
Another reported method involves the reaction of 2,4-bis(trimethylsilyl)-5-fluorouracil with 2-acetoxytetrahydrofuran in the presence of a Friedel-Crafts catalyst at elevated temperatures. newdrugapprovals.org Challenges with this route included high energy consumption and difficulties in purification due to the high boiling solvent N,N-dimethylformamide (DMF) used at high temperatures. newdrugapprovals.org
More recent protocols aim for milder reaction conditions and improved yields. One such method describes the 1,8-diazabicycloundec-7-ene-mediated alkylation of 5-fluorouracil with 2-acetoxytetrahydrofuran at a lower temperature (90 °C), followed by treatment with aqueous ethanol. This two-step process has been reported to achieve a yield of 72%. newdrugapprovals.org Another approach involves reacting 5-fluorouracil with tetrahydrofuran under the action of a catalyst and peroxide in a solvent at room temperature, followed by heating, extraction, and recrystallization to obtain a high-purity product. google.com This method is described as simple to operate with mild reaction conditions and high yield and purity, suitable for industrial production. google.com
Strategies for Deuterium (B1214612) Labeling of Tegafur to Form Tegafur-d7 (B1156630)
Deuterium labeling of organic molecules is a valuable technique in research, particularly in pharmaceutical studies, for tracing compounds and understanding metabolic pathways. nih.govzeochem.comllnl.gov this compound is a form of tegafur where seven hydrogen atoms have been replaced by deuterium atoms. axios-research.comcymitquimica.comweblivelink.com The molecular formula of this compound is C₈H₂D₇FN₂O₃, with a molecular weight of 207.21 g/mol , compared to the non-labeled tegafur (C₈H₉FN₂O₃) with a molecular weight of 200.17 g/mol . cymitquimica.comaxios-research.comcymitquimica.com
Strategies for incorporating deuterium into organic molecules like this compound often involve hydrogen isotope exchange (HIE) reactions or synthesis using deuterated building blocks. nih.govresearchgate.net The choice of strategy depends on the desired labeling pattern (site-specific or uniform) and the complexity of the molecule.
Isotopic Exchange Mechanisms in this compound Synthesis
Isotopic exchange mechanisms are fundamental to introducing deuterium into a molecule through the replacement of hydrogen atoms with deuterium from a deuterated solvent or reagent, such as deuterium oxide (D₂O). libretexts.orgcopernicus.org This process is often catalyzed by acids or bases and may involve the formation of enolates or other intermediates that facilitate the exchange of α-hydrogens. libretexts.orgnih.gov
In the context of this compound synthesis, isotopic exchange could potentially occur at various positions on the tegafur molecule, particularly at sites with relatively acidic hydrogens or those amenable to enolization or other exchange mechanisms under specific reaction conditions. The tetrahydrofuran ring and the uracil (B121893) moiety of tegafur both contain hydrogen atoms that could potentially undergo isotopic exchange. The efficiency and site-selectivity of the exchange are influenced by the chosen catalyst, solvent (e.g., D₂O), temperature, and reaction time. libretexts.orgcopernicus.org
Site-Specific Deuteration Approaches and Considerations
Achieving site-specific deuteration in complex molecules like tegafur requires carefully designed synthetic strategies. While general hydrogen isotope exchange can lead to labeling at multiple positions, site-specific methods aim to selectively replace hydrogen atoms at predetermined locations. copernicus.orgbrightspec.comsnnu.edu.cn
Approaches for site-specific deuteration can include using catalysts that favor exchange at particular functional groups or positions, employing protecting groups to block unwanted exchange sites, or synthesizing the molecule using building blocks that are already selectively deuterated. nih.govresearchgate.netbrightspec.com For this compound, this would involve selectively introducing deuterium atoms onto the tegafur structure at seven specific positions. Considerations for site-specific deuteration include ensuring high isotopic purity at the target sites while minimizing exchange at other positions. brightspec.combrightspec.com This often requires optimization of reaction conditions and thorough analytical characterization of the labeled product.
Analytical Characterization Techniques for Labeled this compound Compounds in Research
Accurate characterization of labeled compounds like this compound is crucial in research to confirm the structure, verify the extent and position of deuterium incorporation, and assess chemical purity. A range of analytical techniques are employed for this purpose.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ²H NMR, is a primary technique for confirming the structure and determining the sites and degree of deuterium incorporation. nih.govosti.gov By comparing the ¹H NMR spectrum of this compound to that of unlabeled tegafur, the absence or reduction of signals corresponding to deuterated hydrogens can be observed. ²H NMR directly detects the deuterium atoms, providing information on their location within the molecule. nih.gov
Mass Spectrometry (MS), often coupled with chromatography techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), is essential for determining the molecular weight of the labeled compound and assessing its isotopic enrichment and purity. nih.govzeochem.comnih.gov High-resolution MS can accurately determine the mass of the deuterated molecule, confirming the number of deuterium atoms incorporated. LC-MS/MS can be used for quantitative analysis and to identify and quantify labeled metabolites in biological samples. nih.gov
Infrared (IR) and Raman spectroscopy can also provide information about the presence of deuterium, as the vibrational frequencies of C-D bonds differ from those of C-H bonds, leading to characteristic shifts in the spectra. osti.govacs.orgicdd.comresearchgate.net
Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) are used to assess the chemical purity of the synthesized this compound and to separate it from impurities or unlabeled starting materials. google.com
Production Scalability of Deuterated Tegafur for Research Needs
The production scalability of deuterated compounds like this compound is an important consideration for research applications, particularly for studies requiring larger quantities of the labeled material. The ability to scale up the synthesis depends on the chosen synthetic route and the availability and cost of deuterated reagents.
Preclinical Pharmacokinetics and in Vitro Metabolism of Tegafur D7
Absorption and Distribution Studies in Animal Models Utilizing Tegafur-d7 (B1156630)
Preclinical absorption and distribution studies in animal models are crucial for understanding how a compound is taken into the body, where it travels, and how it is distributed among various tissues and organs. For a compound like this compound, such studies would typically involve administering the compound to different animal species (e.g., rodents, dogs) via relevant routes (e.g., oral, intravenous) and measuring its concentration over time in plasma, blood, and various tissues.
Pharmacokinetic parameters such as peak plasma concentration (Cmax), time to reach peak concentration (Tmax), area under the plasma concentration-time curve (AUC), volume of distribution (Vd), and clearance (CL) would be determined. These parameters provide insights into the rate and extent of absorption, the distribution characteristics within the body, and the rate of elimination.
While specific data for this compound absorption and distribution in animal models were not found, studies on non-deuterated tegafur (B1684496) have shown it to be well absorbed from the gastrointestinal tract after oral administration. Tegafur has been reported to cross the blood-brain barrier and distribute into the cerebrospinal fluid. mims.com Plasma protein binding of tegafur is approximately 52.3%. mims.comguidetopharmacology.orgfrontiersin.org It is anticipated that this compound would exhibit similar general absorption and distribution patterns to tegafur, although potential differences in the rate or extent might exist due to the deuterium (B1214612) substitution.
Tissue Distribution Profiles of this compound and its Metabolites in Preclinical Species
Detailed tissue distribution studies would involve administering this compound to animals and subsequently measuring the concentrations of the parent compound and its metabolites in various tissues (e.g., liver, kidneys, lungs, tumor tissue) at different time points. This provides information on tissue uptake, accumulation, and the presence of metabolites in target and non-target organs.
Studies with non-deuterated tegafur have investigated its tissue distribution. For instance, in gastric adenocarcinoma patients, tegafur and its metabolite 5-FU were found in tumor tissue and normal lymph nodes after oral and rectal administration. researchgate.net The levels of 5-FU in excised tumors averaged 0.256 µg/g and 0.160 µg/g for oral and rectal administrations, respectively, while levels in normal lymph nodes averaged 0.174 µg/g and 0.179 µg/g, respectively. researchgate.net The difference in 5-FU levels between normal and tumor tissues was statistically significant (P < 0.05). researchgate.net While these findings relate to human tissue distribution of tegafur and 5-FU, preclinical tissue distribution studies in animal models utilizing this compound would aim to provide similar quantitative data in different species to assess potential differences in tissue targeting and metabolite exposure.
Bioavailability Considerations of Deuterated Tegafur in Research Models
Bioavailability refers to the fraction of an administered dose of unchanged drug that reaches the systemic circulation. For orally administered this compound in research models, bioavailability would be determined by comparing the systemic exposure (e.g., AUC) after oral administration to that after intravenous administration.
Metabolic Pathways Elucidation Using this compound (In Vitro and Animal Models)
Metabolic pathway elucidation studies are essential for understanding how a compound is transformed within the body. Utilizing this compound in these studies allows for the tracing of the deuterated label through various metabolic steps, aiding in the identification and structural characterization of metabolites. Both in vitro systems (e.g., liver microsomes, hepatocytes) and in vivo animal models are employed for this purpose.
Tegafur is primarily bioactivated to the active cytotoxic agent 5-FU through metabolic conversion. mims.comwikipedia.orgnewdrugapprovals.orgmassbank.eu This conversion involves hydroxylation of the tetrahydrofuran (B95107) ring. guidetopharmacology.org Subsequent metabolism of 5-FU then occurs through various pathways, including both activation and catabolism.
Using this compound in metabolism studies would involve incubating the compound with liver microsomes, hepatocytes, or other relevant enzyme systems in vitro, or administering it to animals and analyzing biological samples (plasma, urine, feces, bile) for the presence of deuterated metabolites using techniques such as liquid chromatography-mass spectrometry (LC-MS). This allows for the identification of metabolic pathways and the enzymes involved.
Cytochrome P450 Enzyme System Involvement in this compound Biotransformation
The cytochrome P450 (CYP) enzyme system plays a significant role in the metabolism of many drugs and xenobiotics, including the biotransformation of tegafur. mims.comnewdrugapprovals.orgmassbank.euwikipedia.orgwikipedia.orgnih.govguidetopharmacology.orgnih.gov Studies with non-deuterated tegafur have identified specific CYP isoforms responsible for its conversion to 5-FU.
Given that this compound is a deuterated analog of tegafur, it is expected that the CYP enzyme system would also be involved in its biotransformation. Deuterium substitution can sometimes affect the rate of enzymatic reactions if the C-H bond cleavage at the deuterated position is the rate-limiting step (kinetic isotope effect).
Role of Specific CYP Isoforms (e.g., CYP2A6, CYP1A, CYP3A) in this compound Metabolism
Research on the metabolism of non-deuterated tegafur has consistently highlighted the crucial role of specific CYP isoforms in its bioactivation to 5-FU. Human cytochrome P450 2A6 (CYP2A6) is considered the principal enzyme responsible for the 5'-hydroxylation of tegafur, leading to the formation of an unstable intermediate that spontaneously breaks down to 5-FU. guidetopharmacology.orguni.lunewdrugapprovals.orgmassbank.euwikipedia.org
Studies using human liver microsomes and cDNA-expressed human CYPs have shown that CYP2A6 exhibits high activity in catalyzing 5-FU formation from tegafur. newdrugapprovals.orgnih.gov Correlation studies have demonstrated a significant relationship between tegafur metabolism and CYP2A6 marker activities like coumarin (B35378) 7-hydroxylation. newdrugapprovals.orgnih.govnih.gov Inhibition studies using CYP2A6-specific inhibitors and antibodies further support the prominent role of this isoform. newdrugapprovals.orgnih.gov
Other CYP isoforms, including CYP1A2 and CYP3A, have also been implicated in tegafur metabolism, although their contribution to 5-FU formation may vary depending on the species and experimental conditions. wikipedia.orgnih.govguidetopharmacology.orgnih.gov In rat liver microsomes, CYP1A2, CYP3A1, and CYP2C11 showed high 5-FU formation rates from tegafur. wikipedia.orgguidetopharmacology.org Immunoinhibition studies in rats supported the contributions of CYP1A and CYP3A enzymes. wikipedia.orgguidetopharmacology.org Human liver microsome studies also suggested roles for CYP1A2 and CYP2C8 in 5-FU formation, with varying involvement among individuals. nih.gov CYP3A4 is a major drug-metabolizing enzyme in the liver and is involved in the metabolism of a wide range of compounds. nih.govbioinformation.netresearchgate.net
For this compound, these same CYP isoforms, particularly CYP2A6, are expected to be involved in its metabolism. Studies with this compound would aim to confirm the specific isoforms involved and investigate whether the deuterium label affects the rate or regioselectivity of the enzymatic reactions compared to non-deuterated tegafur.
Kinetics of Enzymatic Conversion of this compound to Active Metabolites
Enzyme kinetics studies characterize the rate of enzymatic reactions as a function of substrate concentration. For the conversion of this compound to its active metabolite (deuterated 5-FU) by CYP enzymes, kinetic parameters such as Michaelis constant (Km) and maximum reaction velocity (Vmax) would be determined using in vitro systems like liver microsomes or recombinant enzymes.
Studies on the enzymatic conversion of non-deuterated tegafur to 5-FU in human liver microsomes have shown biphase kinetics, with a high-affinity component exhibiting specific Km and Vmax values. newdrugapprovals.org For the high-affinity component, Km was approximately 0.43 mM and Vmax was around 4.02 nmol/mg/min. newdrugapprovals.org Kinetic analysis with cDNA-expressed human CYP2A6 showed a Km value similar to the high-affinity component observed in human liver microsomes, further supporting the role of CYP2A6. newdrugapprovals.org
Investigating the kinetics of this compound metabolism would involve similar experimental approaches. Comparing the kinetic parameters (Km, Vmax, and intrinsic clearance Vmax/Km) for this compound with those of non-deuterated tegafur would reveal any significant kinetic isotope effects. A primary kinetic isotope effect could manifest as a slower rate of metabolism for this compound if the C-D bond cleavage is rate-limiting, potentially leading to altered systemic exposure or metabolite profiles compared to tegafur.
Non-CYP Mediated Metabolic Pathways of this compound and its Derivatives
Further metabolism of the active derivative, 5-FU, is significantly influenced by non-CYP enzymes. The primary catabolic pathway for 5-FU is initiated by dihydropyrimidine (B8664642) dehydrogenase (DPD), a key enzyme in pyrimidine (B1678525) metabolism pharmgkb.orgnih.gov. DPD converts 5-FU to dihydrofluorouracil (DHFU) pharmgkb.org. DHFU is subsequently metabolized by dihydropyrimidinase (DPYS) to fluoro-beta-ureidopropionate (FUPA), and then by beta-ureidopropionase (UPB1) to fluoro-beta-alanine (FBAL) pharmgkb.org. These enzymes (DPD, DPYS, UPB1) are non-CYP enzymes involved in the degradation of the active metabolite derived from tegafur.
Another non-CYP mediated interaction involves Oteracil, a compound often co-administered with tegafur and gimeracil (B1684388) in combination therapies. Oteracil inhibits orotate (B1227488) phosphoribosyltransferase (OPRT), an enzyme that plays a role in the anabolism of 5-FU areeo.ac.ir. OPRT catalyzes the conversion of 5-FU to 5-fluorouridine-5'-monophosphate (FUMP) areeo.ac.ir. By inhibiting OPRT, Oteracil can modulate the metabolic fate of 5-FU, primarily in the gastrointestinal tract where it is selectively distributed areeo.ac.ir. This inhibition reduces the production of activated 5-FU metabolites in the gut, thereby decreasing gastrointestinal toxicity areeo.ac.irnewdrugapprovals.orgnewdrugapprovals.org.
Influence of Dihydropyrimidine Dehydrogenase Inhibition on this compound Metabolism
By inhibiting DPD, gimeracil prevents the rapid degradation of 5-FU, leading to increased systemic exposure and a prolonged half-life of the active metabolite newdrugapprovals.orgpatsnap.com. This results in higher concentrations of 5-FU available to exert its cytotoxic effects on cancer cells newdrugapprovals.orgpatsnap.com. The co-administration of a DPD inhibitor with tegafur effectively modulates the metabolic fate of the 5-FU generated from tegafur's conversion, shifting the balance from catabolism towards anabolism and increased bioavailability of the active drug newdrugapprovals.orgpatsnap.comcancernetwork.com.
Excretion and Elimination Routes in Preclinical Systems
Preclinical studies investigating the elimination of tegafur indicate that a relatively small proportion of the administered dose is excreted unchanged. Following oral administration, less than 20% of the total tegafur is typically excreted intact in the urine drugbank.comdrugbank.com. More detailed studies in preclinical systems suggest that urinary excretion of unchanged tegafur ranges from 3.8% to 4.2% of the administered dose mims.com. A larger fraction of the administered tegafur is eliminated in the urine in the form of its active metabolite, 5-FU, and other metabolites resulting from the catabolism of 5-FU mims.com. Urinary excretion of 5-FU derived from tegafur has been reported to be in the range of 9.5% to 9.7% of the administered tegafur dose in preclinical settings mims.com. The remaining portion of the tegafur dose is eliminated through metabolic transformation and subsequent excretion of its metabolites via various routes, although specific detailed data on all preclinical elimination pathways for this compound and its metabolites were not extensively available in the consulted sources beyond urinary excretion of tegafur and 5-FU.
Preclinical Excretion Data (Example based on Tegafur):
| Compound | Route of Administration | Excretion Route | Percentage of Dose Excreted | Notes | Source |
| Tegafur | Oral | Urine | < 20% (unchanged) | General observation | drugbank.comdrugbank.com |
| Tegafur | Oral (Preclinical) | Urine | 3.8 - 4.2% (unchanged) | More specific preclinical data | mims.com |
| 5-Fluorouracil (B62378) | Oral (from Tegafur) | Urine | 9.5 - 9.7% | Active metabolite derived from tegafur | mims.com |
Note: Data specifically for this compound excretion was not explicitly found, but its elimination pathways are expected to be similar to non-deuterated tegafur.
Mechanistic Investigations of Tegafur D7 and Its Metabolites
Molecular Mechanisms of Action in Cellular and Subcellular Models
The cytotoxic effects of tegafur (B1684496), mediated through its conversion to 5-FU, primarily arise from the disruption of nucleic acid synthesis and function. This disruption occurs through the action of key active metabolites of 5-FU: 5-fluoro-deoxyuridine-monophosphate (FdUMP) and 5-fluorouridine-triphosphate (FUTP). These metabolites interfere with critical enzymatic processes and become incorporated into genetic material, ultimately leading to cell death, particularly in rapidly dividing cancer cells.
Elucidation of Target Enzyme Inhibition (e.g., Thymidylate Synthase) by Tegafur-d7 (B1156630) Metabolites
A primary mechanism by which 5-FU, derived from this compound metabolism, exerts its cytotoxic effect is through the inhibition of thymidylate synthase (TS). TS is a pivotal enzyme in the synthesis of deoxythymidine monophosphate (dTMP), a crucial nucleotide required for DNA replication and repair drugbank.comformosalab.comwikipedia.orgwikipedia.org. The active metabolite FdUMP acts as a potent inhibitor of TS. FdUMP competes with the natural substrate, deoxyuridine monophosphate (dUMP), for binding to the enzyme. drugbank.comformosalab.comwikipedia.orgdermatologytimes.comwikipedia.org. This interaction, in the presence of the folate cofactor 5,10-methylene tetrahydrofolate (CH2THF), leads to the formation of a stable ternary complex involving TS, FdUMP, and the folate cofactor drugbank.comformosalab.comresearchgate.neteuropa.eu. The formation of this complex effectively blocks the catalytic activity of TS, preventing the conversion of dUMP to dTMP drugbank.comformosalab.comwikipedia.orgdermatologytimes.comwikipedia.org.
The resulting depletion of dTMP leads to a scarcity of thymidine (B127349) triphosphate (TTP), one of the four deoxyribonucleotides necessary for DNA synthesis drugbank.comformosalab.com. This scarcity disrupts DNA replication, particularly in rapidly proliferating cancer cells, and can induce DNA damage, ultimately triggering cell death, often referred to as "thymineless death" wikipedia.orgdermatologytimes.com. Studies investigating the thymidylate synthase inhibition rate after tegafur administration have shown a correlation between the level of inhibition and the time elapsed since administration nih.gov. The inclusion of agents like leucovorin (calcium folinate) can enhance the cytotoxicity of 5-FU by stabilizing the ternary complex between FdUMP, TS, and the folate cofactor, thereby increasing TS inhibition wikipedia.orgnih.gov.
Incorporation into Nucleic Acids: Tracing with this compound Metabolites
Beyond enzyme inhibition, the active metabolites of 5-FU, derived from this compound, also interfere with cellular function through their incorporation into nucleic acids. The metabolite FUTP can be anabolized and incorporated into RNA, where it substitutes for uridine (B1682114) triphosphate (UTP) drugbank.commedchemexpress.comformosalab.comresearchgate.net. This aberrant incorporation can disrupt various RNA-dependent processes, including RNA processing, maturation, and function, ultimately impacting protein synthesis and cellular viability researchgate.net.
Cellular Uptake and Transport Mechanisms in Research Models
The cellular uptake and transport of tegafur and its active metabolite 5-FU are critical determinants of their efficacy and distribution. Tegafur, being a more lipophilic prodrug compared to 5-FU, is generally well absorbed taylorandfrancis.comnih.gov. Following absorption, tegafur is distributed throughout the body and needs to enter cells, particularly cancer cells, to be converted to its active form. While the specific transporters involved in this compound uptake have not been detailed in the provided results, studies on tegafur indicate it is rapidly and well absorbed into the systemic circulation drugbank.com.
The subsequent cellular uptake of 5-FU, generated from this compound metabolism, is primarily mediated by nucleoside transporters. These transporters facilitate the movement of nucleosides and nucleobases across cell membranes. Research models utilize various cell lines to study these uptake mechanisms. The efficiency of 5-FU uptake can vary depending on the expression levels and activity of different nucleoside transporters in various cell types. Understanding these transport mechanisms is important for predicting drug distribution and potential resistance mechanisms.
Insights from Computational Modeling and Molecular Dynamics Simulations of Tegafur Interactions
Computational modeling, particularly molecular dynamics (MD) simulations, has emerged as a valuable tool for gaining mechanistic insights into the behavior of drugs like tegafur at a molecular level. These simulations can model the interactions of drug molecules with biological targets, membranes, and delivery systems, providing details that are challenging to obtain through experimental methods alone frontiersin.orgmdpi.com.
Molecular dynamics simulations have been applied to study the interactions of tegafur with various nanocarriers, such as graphene-based nanostructures, for drug delivery applications researchgate.nettandfonline.com. These studies aim to understand the adsorption, binding strength, and release dynamics of tegafur in the presence of these materials researchgate.nettandfonline.com. For example, MD simulations have shown that tegafur can exhibit strong affinity for adsorption on graphene oxide, influenced by van der Waals forces and hydrogen bonding researchgate.net. Simulations can also explore the release of tegafur from these carriers in response to environmental changes, such as temperature shifts tandfonline.com.
Furthermore, computational approaches, including density functional theory (DFT) calculations, are used to investigate the structural properties, interaction energies, and charge transfer involved in the binding of tegafur to delivery systems researchgate.nettandfonline.com. These theoretical studies complement experimental research by providing a detailed microscopic understanding of the interactions that govern drug loading and release researchgate.nettandfonline.com. While specific computational studies on this compound were not highlighted, the methodologies applied to tegafur are directly applicable to its deuterated analog to investigate potential differences in interaction profiles or dynamics that might arise from the isotopic substitution.
Advanced Analytical Methodologies for Tegafur D7 Quantification
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) for Tegafur-d7 (B1156630) Analysis
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) is a powerful technique for the sensitive and selective quantification of analytes, including pharmaceuticals and their metabolites, in complex biological samples. nih.govinnovareacademics.in UPLC offers advantages such as higher efficiency, improved resolution, and increased sensitivity compared to traditional HPLC, leading to reduced analysis time and cost. nih.gov The coupling with tandem mass spectrometry (MS/MS) provides high specificity through the selection of precursor and product ions, minimizing interference from matrix components. innovareacademics.in
Method Development and Validation for this compound and Metabolites in Biological Matrices
Developing and validating UPLC-MS/MS methods for this compound and its metabolites in biological matrices like plasma involves several critical steps. These steps typically include sample preparation, chromatographic separation optimization, and mass spectrometric detection parameter tuning. Sample preparation techniques often involve protein precipitation or liquid-liquid extraction to isolate the analytes from the complex biological matrix. nih.govnih.gov
A sensitive and robust UPLC-MS/MS method has been developed and validated for the simultaneous quantification of Tegafur (B1684496), uracil (B121893), and 5-FU in human plasma. nih.govnih.gov This method utilized protein precipitation and liquid extraction for sample preparation. nih.govnih.gov The analytes were analyzed using UPLC-MS/MS in negative electrospray ionization mode. nih.govnih.gov Validation was performed according to regulatory guidelines, demonstrating linearity over specific concentration ranges for each analyte. nih.govnih.gov
Data from a validated UPLC-MS/MS method for Tegafur, gimeracil (B1684388), and oteracil in rat plasma also highlights key validation parameters. impactfactor.orgresearchgate.net This method involved solid phase extraction (SPE) and achieved separation on a C18 column. impactfactor.orgresearchgate.net
Here is a summary of typical validation parameters and results observed in UPLC-MS/MS methods for Tegafur and related compounds:
| Parameter | Tegafur Range (e.g., plasma) | Metabolite 1 (e.g., 5-FU) Range | Metabolite 2 (e.g., Uracil) Range | Reference |
| Linearity (R²) | ≥ 0.999 | ≥ 0.999 | ≥ 0.999 | impactfactor.orgresearchgate.net |
| Accuracy (% bias) | Within acceptable limits | Within acceptable limits | Within acceptable limits | nih.govnih.gov |
| Precision (% CV) | Below acceptable limits | Below acceptable limits | Below acceptable limits | nih.govnih.gov |
| Recovery (%) | Typically > 70% | Typically > 70% | Typically > 70% | nih.govnih.gov |
| Matrix Effect (%) | Varies | Varies | Varies | nih.govnih.gov |
| LLOQ (ng/mL) | Varies | Varies | Varies | nih.govnih.gov |
Note: Specific ranges and values are method-dependent and should be confirmed in the referenced literature.
Sensitivity and Specificity Enhancements with Deuterated Standards
Deuterated standards, such as this compound, are widely employed as internal standards in UPLC-MS/MS methods to significantly enhance sensitivity and specificity. cerilliant.com Deuterated analogs are chemically identical to the analyte but have one or more hydrogen atoms replaced by deuterium (B1214612). This isotopic labeling results in a slight mass shift, allowing the deuterated standard to be distinguished from the native analyte by the mass spectrometer. cerilliant.com
The use of a deuterated internal standard compensates for variations that occur during sample preparation, matrix effects, and ionization efficiency, leading to improved accuracy and reproducibility of the quantification. cerilliant.comnih.gov By adding a known amount of the deuterated standard to each sample, the ratio of the analyte signal to the internal standard signal can be used for quantification, normalizing for potential losses or signal suppression/enhancement effects inherent in complex biological matrices. cerilliant.com The co-elution of the deuterated standard with the native analyte in the chromatographic system further ensures that they experience similar matrix effects and ionization efficiencies. cerilliant.com
High-Performance Liquid Chromatography (HPLC) Applications for this compound Quantification
High-Performance Liquid Chromatography (HPLC) has also been utilized for the quantification of Tegafur, often in combination with its related compounds like uracil and 5-FU. While UPLC-MS/MS generally offers higher sensitivity and specificity, HPLC coupled with UV detection or other detectors can be suitable for certain applications, particularly during method development or for less complex matrices. asiapharmaceutics.infonih.govresearchgate.net
RP-HPLC methods have been developed and validated for the simultaneous estimation of Tegafur and uracil in capsule dosage forms. asiapharmaceutics.info These methods typically involve reversed-phase chromatography on a C18 column with a mobile phase consisting of buffer and organic solvents, followed by UV detection at a specific wavelength (e.g., 280 nm). asiapharmaceutics.info Validation parameters such as linearity, accuracy, precision, specificity, robustness, and ruggedness are assessed to ensure the method's reliability. asiapharmaceutics.info
HPLC methods have also been developed for the simultaneous quantitation of 5-FU and its prodrugs, including Tegafur, in biological matrices like rat plasma. nih.gov These methods may employ ion-pair reversed-phase chromatography and UV detection at different wavelengths depending on the analytes. nih.gov
Spectroscopic Techniques in this compound Research
Spectroscopic techniques, such as Fourier Transform Infrared (FTIR) spectroscopy and Raman spectroscopy, are valuable tools for the structural characterization and identification of chemical compounds. researchgate.netmdpi.commdpi.com While less commonly used for direct quantification of this compound in complex biological samples compared to chromatographic methods, spectroscopic techniques can play a role in its research by confirming the structure of synthesized this compound, identifying impurities, or studying its solid-state properties. researchgate.net
UV-Vis spectroscopy can be used to determine the concentration of Tegafur or its related compounds in solutions, based on their characteristic absorption wavelengths. researchgate.net However, for analysis in biological matrices, the lack of specificity due to interference from endogenous compounds often necessitates coupling with separation techniques like HPLC.
Other spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy, are fundamental for confirming the molecular structure and isotopic enrichment of this compound standards. core.ac.uk
Bioanalytical Assay Development and Interlaboratory Validation for Deuterated Analogs
The development and validation of bioanalytical assays for deuterated analogs like this compound are crucial for their use as reliable internal standards in quantitative analysis. Bioanalytical method validation ensures that the method is accurate, precise, sensitive, selective, and reproducible for the intended application, such as quantifying analytes in biological matrices for pharmacokinetic or therapeutic drug monitoring studies. innovareacademics.in
Key aspects of bioanalytical assay validation include assessing linearity, lower limit of quantification (LLOQ), accuracy, precision, recovery, matrix effects, and stability of the analyte and internal standard in the biological matrix under various storage conditions. nih.govinnovareacademics.innih.gov
Pharmacogenomic Aspects of Tegafur Metabolism in Research
Genetic Polymorphisms Influencing Tegafur-d7 (B1156630) Bioactivation and Metabolism
Tegafur (B1684496) is an oral prodrug that requires enzymatic conversion to the active cytotoxic compound, 5-FU. This bioactivation is primarily mediated by cytochrome P450 (CYP) enzymes, notably CYP2A6 drugbank.comeuropa.euaacrjournals.orgmdpi.comfrontiersin.orgatlasgeneticsoncology.orgpharmgkb.orgecancer.orgnih.govnih.govtandfonline.compatsnap.comjst.go.jp. Following its formation, 5-FU is extensively catabolized, primarily by the enzyme dihydropyrimidine (B8664642) dehydrogenase (DPD), encoded by the DPYD gene drugbank.comeuropa.eufrontiersin.orgpharmgkb.orgecancer.orghee.nhs.uknih.govcancernetwork.compharmgkb.org. Genetic polymorphisms in the genes encoding these enzymes can significantly influence the rates of tegafur bioactivation and 5-FU catabolism, leading to interindividual variability in drug exposure and, in a clinical context, efficacy and toxicity. In research with this compound, these same genetic factors are relevant determinants of its metabolic fate.
The DPYD gene encodes the DPD enzyme, which is the rate-limiting enzyme in the catabolism of 5-FU pharmgkb.orgecancer.orgnih.gov. Genetic variations in DPYD can lead to reduced or absent DPD enzyme activity, resulting in decreased 5-FU breakdown and potentially increased systemic exposure to the active metabolite ecancer.orgnih.gov. This is a critical factor in the metabolism of fluoropyrimidines, including 5-FU derived from tegafur hee.nhs.uknih.govpharmgkb.org.
Several DPYD gene variants are associated with altered DPD activity. For instance, the DPYD c.1905+1G>A (DPYD *2A) variant is a well-established cause of reduced DPD function nih.govpharmgkb.org. Other variants, such as DPYD c.1679T>G (DPYD *13) and DPYD c.2846A>T, are also known to impair DPD activity nih.govpharmgkb.org. Individuals carrying these or other loss-of-function DPYD variants may exhibit significantly reduced 5-FU catabolism ecancer.orgnih.gov.
While the direct impact of DPYD variants on this compound metabolism specifically is a subject for research, their known effect on 5-FU catabolism is highly relevant. Reduced DPD activity would lead to higher and more prolonged exposure to 5-FU derived from this compound, similar to non-deuterated tegafur. Studies have investigated the frequency of DPYD variants in different populations and their association with fluoropyrimidine metabolism ecancer.orgnih.gov. For example, a study in Japanese patients with hepatocellular carcinoma examined DPYD *9 (T85C) and found a certain allele frequency nih.gov.
CYP2A6 is identified as the principal enzyme responsible for the bioactivation of tegafur to 5-FU through 5'-hydroxylation aacrjournals.orgmdpi.comnih.gov. Polymorphisms in the CYP2A6 gene can lead to interindividual and interethnic variations in enzyme expression and activity atlasgeneticsoncology.orgnih.govspandidos-publications.com. These variations directly influence the rate at which tegafur is converted to its active form europa.eufrontiersin.orgtandfonline.comresearchgate.net.
Numerous CYP2A6 polymorphisms have been identified, including those resulting in reduced or absent enzyme activity, as well as variants associated with increased activity atlasgeneticsoncology.orgspandidos-publications.com. The CYP2A6 *4 allele, for instance, is a common null allele causing a complete deletion of the gene and thus a lack of functional enzyme nih.govspandidos-publications.comresearchgate.net. Other alleles, such as CYP2A6 *1B, have been associated with increased enzyme expression and activity nih.govtandfonline.comresearchgate.net.
Studies have demonstrated a correlation between CYP2A6 genotype and the rate of 5-FU formation from tegafur in human liver microsomes nih.govtandfonline.com. Individuals with reduced-activity CYP2A6 alleles may exhibit lower rates of tegafur bioactivation, potentially impacting the generation of 5-FU frontiersin.orgresearchgate.net. Conversely, variants leading to increased CYP2A6 activity could result in higher conversion rates. This genetic variability in CYP2A6 activity is a key factor influencing the pharmacokinetics of tegafur and is therefore of significant interest in research involving this compound.
Table 1: Impact of Selected DPYD and CYP2A6 Variants on Enzyme Activity Relevant to Tegafur Metabolism
| Gene | Variant | Associated Effect on Enzyme Activity | Relevance to Tegafur Metabolism | Source |
| DPYD | c.1905+1G>A (2A) | Reduced/Absent | Decreased 5-FU catabolism, increased 5-FU exposure | nih.govpharmgkb.org |
| DPYD | c.1679T>G (13) | Reduced/Absent | Decreased 5-FU catabolism, increased 5-FU exposure | nih.govpharmgkb.org |
| CYP2A6 | 4 | Absent | Decreased tegafur bioactivation to 5-FU | nih.govspandidos-publications.comresearchgate.net |
| CYP2A6 | 1B | Increased | Increased tegafur bioactivation to 5-FU | nih.govtandfonline.comresearchgate.net |
DPYD Gene Variants and their Impact on Fluoropyrimidine Metabolism Relevant to Tegafur
In Vitro Models for Pharmacogenomic Studies of this compound
In vitro models are indispensable tools for investigating the pharmacogenomics of this compound. These models allow for controlled studies of enzyme activity, the impact of genetic polymorphisms, and the metabolic fate of the compound without the complexities of in vivo systems. Common in vitro approaches include the use of human liver microsomes, cDNA-expressed enzymes, and human hepatocytes aacrjournals.orgmdpi.comnih.govjst.go.jpnih.govnih.gov.
Studies utilizing cDNA-expressed human CYP isoforms allow researchers to investigate the role of specific enzymes in this compound metabolism in isolation aacrjournals.orgnih.gov. By expressing individual CYP enzymes in a controlled system, their capacity to metabolize this compound and form metabolites, including 5-FU, can be directly assessed. This approach helps to confirm the involvement of specific enzymes, such as CYP2A6, and to characterize their kinetic properties aacrjournals.orgnih.gov.
Human hepatocytes, which are primary liver cells, represent a more physiologically relevant in vitro model as they retain a broader range of metabolic enzymes and cellular functions compared to microsomes or recombinant enzyme systems jst.go.jp. Hepatocytes can be used to study the complete metabolic profile of this compound, including both bioactivation and subsequent catabolism of 5-FU jst.go.jp. They also allow for investigations into the cellular uptake and efflux of the compound and its metabolites.
These in vitro models can be derived from individuals with known genetic polymorphisms in DPYD, CYP2A6, and other relevant genes, enabling researchers to directly assess the impact of these genetic variations on the metabolism of this compound. By comparing metabolic rates and metabolite profiles across samples with different genotypes, the functional consequences of specific polymorphisms can be elucidated.
Predictive Biomarkers in Preclinical Development for Tegafur Sensitivity
Identifying predictive biomarkers in preclinical development is a key aspect of modern drug research, aiming to forecast the potential response to a compound before clinical trials crownbio.comdgra.de. For this compound, preclinical biomarker research focuses on identifying factors that may predict the sensitivity of cancer cells or models to the cytotoxic effects of 5-FU, the active metabolite.
Given that the efficacy of tegafur is dependent on its conversion to 5-FU and the subsequent activity of 5-FU, biomarkers related to the enzymes in the metabolic pathway are of interest. Genetic polymorphisms in DPYD and CYP2A6 are strong candidates for predictive biomarkers, as they directly influence the levels of 5-FU achieved frontiersin.orgnih.govtandfonline.comnih.govresearchgate.net. Preclinical studies using cell lines or animal models with characterized DPYD and CYP2A6 genotypes can help establish the relationship between these genetic variations and sensitivity to this compound or its active metabolite.
Beyond metabolic enzymes, other factors involved in the mechanism of action of 5-FU, such as the target enzyme thymidylate synthase (TS), encoded by TYMS, could also serve as potential biomarkers nih.gov. Variations in TYMS gene expression or polymorphisms have been investigated in the context of fluoropyrimidine response nih.gov. Preclinical models can be used to explore the correlation between TYMS levels or genotype and sensitivity to this compound.
Furthermore, preclinical development may involve identifying biomarkers related to the cellular uptake and efflux of this compound or 5-FU, or factors influencing the downstream effects of 5-FU on DNA and RNA synthesis. In vitro screening of cancer cell lines with diverse genetic backgrounds and molecular profiles can help identify correlations between specific genetic alterations, gene expression patterns, or protein levels and sensitivity to this compound crownbio.com. Data from such screens can be used to generate hypotheses about potential predictive biomarkers, which can then be further validated in more complex preclinical models, such as patient-derived xenografts.
The goal of this preclinical biomarker research is to identify reliable indicators that can predict which research models or, ultimately, patient populations are most likely to respond to this compound, thereby informing further research directions and potential clinical study design.
Table 2: Potential Preclinical Biomarkers for Tegafur Sensitivity in Research
| Biomarker | Type of Marker | Rationale | Relevance to this compound Research |
| DPYD genotype | Genetic | Influences 5-FU catabolism, affecting active metabolite exposure. | Predicts variability in 5-FU levels generated from this compound. |
| CYP2A6 genotype | Genetic | Influences tegafur bioactivation to 5-FU. | Predicts variability in the rate of 5-FU formation from this compound. |
| TYMS expression/genotype | Genetic/Expression | Target enzyme of 5-FU; variations can affect sensitivity. | Predicts cellular responsiveness to the 5-FU generated from this compound. |
| Other metabolic enzymes | Genetic/Expression | Enzymes involved in alternative metabolic pathways of tegafur or 5-FU. | May identify alternative routes influencing the fate and activity of this compound and its metabolites. |
| Transporters | Genetic/Expression | Proteins involved in cellular uptake and efflux of the compound/metabolites. | May influence intracellular concentrations of this compound and 5-FU. |
Drug Drug Interaction Studies in Preclinical Development of Tegafur Analogs
In Vitro Evaluation of Potential Interactions with Co-administered Compounds
In vitro studies are typically the initial step in evaluating the DDI potential of a drug candidate. These studies utilize various test systems, such as liver microsomes, hepatocytes, and cell lines expressing specific enzymes or transporters, to assess the drug's effects on metabolic enzymes and transporters. pharmaron.combioivt.com
Enzyme Induction and Inhibition Studies using Tegafur-d7 (B1156630) and Related Compounds
Tegafur (B1684496) is a prodrug that is primarily metabolized to 5-fluorouracil (B62378) (5-FU) by hepatic cytochrome P450 (CYP) enzymes, notably CYP2A6. drugbank.com Other CYP enzymes, including CYP1A2, CYP3A1, and CYP2C11, have also been shown to contribute to 5-FU formation from tegafur in rat liver microsomes. nih.gov
Enzyme induction occurs when a substance increases the expression or activity of drug-metabolizing enzymes, potentially leading to increased metabolism and decreased exposure of co-administered drugs. Conversely, enzyme inhibition involves a decrease in enzyme activity, which can result in reduced metabolism and increased exposure of co-administered drugs. xenotech.comauckland.ac.nz
Studies with tegafur in rats have indicated that it can autoinduce CYP1A and CYP3A enzymes, suggesting a potential for tegafur itself to influence the metabolism of other drugs metabolized by these pathways. nih.gov Coadministration of tegafur with known CYP inducers has been shown to enhance the biotransformation of tegafur to 5-FU in rat liver microsomes. nih.gov
While specific enzyme induction and inhibition data for this compound were not extensively found in the search results, studies on tegafur and its combinations provide insights into the metabolic pathways involved. For example, the combination of tegafur, gimeracil (B1684388), and oteracil (TS-1) involves gimeracil inhibiting dihydropyrimidine (B8664642) dehydrogenase (DPD), the enzyme responsible for 5-FU degradation, and oteracil inhibiting orotate (B1227488) phosphoribosyltransferase (OPRT), which is involved in 5-FU activation and localized in the gastrointestinal tract. newdrugapprovals.orgareeo.ac.ir These interactions highlight the importance of considering the interplay between tegafur and other compounds that affect its metabolism and the activity of its active metabolite, 5-FU.
In vitro enzyme studies, such as those using human liver microsomes or recombinant enzymes, are crucial for determining if this compound acts as an inhibitor or inducer of major CYP enzymes (e.g., CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP3A4) and other relevant enzymes like UDP-glucuronosyltransferases (UGTs). pharmaron.comxenotech.com These studies typically involve incubating the drug candidate with the enzyme source and a substrate specific to the enzyme, then measuring the formation of the substrate's metabolite or the depletion of the substrate.
Transporter Interaction Studies in Preclinical Models
Drug transporters play a significant role in the absorption, distribution, metabolism, and excretion (ADME) of drugs. bioivt.comallucent.com Interactions with transporters can alter the cellular uptake or efflux of a drug, affecting its concentration at target sites or in eliminating organs. bioivt.com Key transporters involved in drug disposition include ABC (ATP-binding cassette) transporters, such as P-glycoprotein (P-gp), and SLC (solute carrier) transporters. pharmaron.commdpi.com
Preclinical in vitro studies evaluating transporter interactions typically involve using cell lines that overexpress specific human transporters. These studies assess whether the investigational drug is a substrate for a transporter or if it inhibits transporter activity. pharmaron.com For this compound, evaluating interactions with transporters relevant to its absorption (e.g., in the intestine), distribution, and excretion (e.g., in the liver and kidney) would be important.
While direct information on this compound and transporter interactions was not specifically found, the absorption of tegafur itself involves passive diffusion from the intestine, while uracil (B121893), often co-administered with tegafur, primarily undergoes active transport. cancernetwork.com This suggests that the formulation or co-administration of tegafur analogs with other compounds could influence their absorption mechanisms and potential transporter-mediated interactions.
Preclinical transporter studies are essential for predicting potential DDI risks related to altered drug disposition. allucent.com For example, inhibition of efflux transporters in the intestine could increase oral bioavailability, while inhibition of uptake transporters in the liver or kidney could reduce clearance.
Preclinical Animal Models for Investigating Drug-Drug Interactions with Tegafur Derivatives
Preclinical animal models are used to complement in vitro studies and provide in vivo data on drug-drug interactions. However, extrapolating results from animal models to humans can be challenging due to species differences in drug metabolism and transporter expression and function. nih.goveuropa.eu
Despite these limitations, animal models can be valuable for investigating the in vivo consequences of potential DDIs identified in vitro and for studying complex interactions that cannot be replicated in vitro. nih.gov For tegafur derivatives, animal models, such as rodents, have been used to study their metabolism and the effects of co-administered modulators on their pharmacokinetics. nih.gov
Studies in rats, for instance, have demonstrated the autoinduction of certain CYP enzymes by tegafur and the impact of other inducing drugs on tegafur's biotransformation. nih.gov These types of studies can provide insights into how tegafur derivatives might behave in a living system in the presence of interacting compounds.
Novel preclinical animal models, including transgenic or chimeric models with humanized drug-metabolizing enzymes and transporters, are being developed to improve the predictability of preclinical DDI studies for humans. nih.gov These models aim to simulate human-like drug metabolism and transport more closely, potentially providing more relevant in vivo DDI data for tegafur analogs.
Methodological Considerations for DDI Studies in Early Drug Development
Several methodological considerations are crucial when designing and interpreting DDI studies in early drug development. These include selecting appropriate in vitro test systems and conditions, choosing relevant animal models (if used), and carefully considering the timing and design of studies. bioivt.comnih.gov
Regulatory guidance documents, such as those from the FDA and EMA, provide recommendations on the types of in vitro and clinical DDI studies that should be conducted. pharmaron.comallucent.comeuropa.eu These guidelines emphasize the importance of conducting in vitro metabolism and transporter studies early in development, often before first-in-human trials, to identify potential DDI risks. drug-dev.com
For in vitro studies, selecting the appropriate enzyme or transporter isoforms to investigate based on preliminary metabolism and transport data is critical. bioivt.comeuropa.eu Using relevant substrate concentrations and incubation times is also important for obtaining meaningful data on enzyme kinetics and transporter activity.
When utilizing animal models, researchers must consider species differences in drug disposition and carefully select a model that is appropriate for the specific research question. nih.goveuropa.eu The study design should include appropriate control groups and pharmacokinetic sampling schedules to accurately assess the impact of the interaction.
Furthermore, integrating data from in vitro and preclinical in vivo studies is essential for predicting potential clinical DDIs. Physiologically-based pharmacokinetic (PBPK) modeling is a valuable tool that can integrate in vitro and in vivo data to simulate drug behavior in humans and predict DDI outcomes. allucent.com
Careful consideration of these methodological aspects is crucial for generating reliable preclinical DDI data for this compound and other investigational drugs, informing clinical trial design, and ultimately contributing to the safe and effective use of these compounds. nih.govresearchgate.net
Future Directions in Tegafur D7 Research
Novel Applications of Deuterated Tegafur (B1684496) in Advanced Preclinical Models
The application of deuterated compounds like Tegafur-d7 (B1156630) in preclinical models represents a significant area of future research. Deuteration can influence a drug's pharmacokinetic profile, potentially leading to improved efficacy and altered toxicity compared to the non-deuterated parent compound nih.govinformaticsjournals.co.in. Advanced preclinical models, including sophisticated cell culture systems and in vivo models that better mimic human physiology and disease, can be employed to evaluate these potential advantages for this compound. Studies could focus on comparing the absorption, distribution, metabolism, and excretion (ADME) of this compound versus tegafur in these models to understand how deuteration impacts its fate in complex biological environments. Research into other deuterated compounds has shown improved pharmacokinetic parameters in preclinical studies, translating to stronger activity in xenograft models nih.gov. This suggests a similar potential for this compound in relevant cancer models. Furthermore, exploring novel therapeutic areas or specific cancer subtypes where the altered metabolic profile of this compound might offer a therapeutic advantage over tegafur is a crucial avenue for future investigation.
Development of New Analytical Techniques for Complex Metabolite Profiling of this compound
Precise and comprehensive metabolite profiling is essential for understanding the metabolic fate of this compound and how deuteration affects its breakdown products. Future research will likely involve the development and application of advanced analytical techniques to achieve this. Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are established methods for metabolite analysis nih.govresearchgate.net. However, analyzing the complex metabolic landscape of a deuterated compound and its potential unique metabolites requires increasingly sensitive and high-resolution techniques. The development of combined LC-UV and LC-MS/MS methods has been shown to be effective for simultaneously analyzing tegafur and its metabolite 5-FU in plasma, and similar approaches will be vital for this compound, potentially requiring adaptations to account for the mass shift introduced by deuterium (B1214612) nih.gov. Future efforts may focus on enhancing the sensitivity and specificity of these methods, potentially incorporating techniques like high-resolution mass spectrometry (HRMS) or ion mobility-mass spectrometry (IM-MS) to better separate and identify a wide range of this compound metabolites, including those present at low concentrations. The goal is to gain a complete picture of how this compound is metabolized, identify any unique deuterated metabolites, and understand their potential biological activity.
Integration of Multi-Omics Data in this compound Mechanistic Studies
Understanding the full impact of this compound requires integrating data from multiple "omics" layers, such as genomics, transcriptomics, proteomics, and metabolomics frontiersin.orgnih.gov. Future research will increasingly focus on applying multi-omics approaches to this compound mechanistic studies. By combining data on gene expression, protein levels, and metabolite profiles in response to this compound treatment in preclinical models or relevant cell lines, researchers can gain a more holistic understanding of its cellular effects. This integrated analysis can help identify specific pathways influenced by this compound and its metabolites, reveal potential biomarkers of response or resistance, and elucidate the molecular mechanisms underlying any altered activity compared to tegafur frontiersin.orgnih.gov. Computational algorithms and frameworks for integrating diverse multi-omics datasets are being developed, and their application to this compound research will be crucial for deciphering the intricate connections between different molecular components and gaining insights into the functional implications of its metabolism and activity frontiersin.org.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
